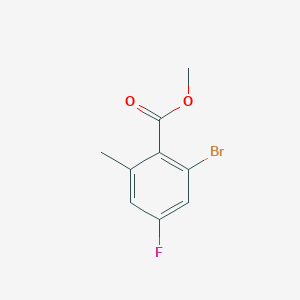

![molecular formula C9H13N3O B2968460 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea CAS No. 1599555-19-7](/img/structure/B2968460.png)

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Ring Construction : Starting from different cyclic or acyclic precursors, the pyrrolidine ring is formed. Reaction conditions and synthetic routes are reported in the literature .

- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives have been used to introduce substituents onto pre-existing pyrrolidine rings .

Molecular Structure Analysis

The pyrrolidine ring in 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea contributes to its stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles due to distinct binding modes with enantioselective proteins .

Wissenschaftliche Forschungsanwendungen

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), closely related to urea derivatives, is found in fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties. Research conducted by Weber and Sharypov (2009) highlights its presence at low levels in many fermented foods and its classification as a group 2A carcinogen by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The study elaborates on ethyl carbamate's formation mechanisms, including its derivation from urea, and discusses various methods to determine its presence in foods and beverages, alongside strategies to mitigate its levels (Weber & Sharypov, 2009).

Urea Derivatives in Drug Design

Urea's unique hydrogen bonding capabilities make it a significant functional group in drug-target interactions. A review by Jagtap et al. (2017) emphasizes the role of urea derivatives in medicinal chemistry, showcasing their broad range of bioactivities and potential in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea moiety in drug design and its applicability across various biological targets (Jagtap et al., 2017).

Urea-based Slow Release Fertilizers

Ureaform (UF), a condensation product between urea and formaldehyde, serves as a slow-release nitrogen fertilizer, beneficial for improved fertility management and reducing pollution. Research by Alexander and Helm (1990) discusses the rate of nitrogen release from UF, governed by microbial activity and influenced by the biological fertility of the soil, temperature, and moisture. This research underscores the significance of UF in the agricultural sector and its role in meeting the nitrogen requirements of crops in a controlled manner (Alexander & Helm, 1990).

Urea as a Hydrogen Carrier

The potential of urea as a hydrogen carrier for fuel cells has been explored, considering its advantages such as non-toxicity, stability, ease of transport and storage, and the well-developed manufacturing infrastructure. Rollinson et al. (2011) review the feasibility of utilizing urea as a source of hydrogen, highlighting the importance of further research to exploit sustainable routes for hydrogen supply from urea, thereby addressing future energy needs (Rollinson et al., 2011).

Eigenschaften

IUPAC Name |

1-methyl-3-(2-pyridin-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELKPOAYHSGEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)

![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)

![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)